N,N'-(2,2'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis(5-{[(2-hydroxyethyl)amino]methyl}pyridine-2-carboxamide)
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Overview
Description
ARB-272572 is a potent small-molecule inhibitor of programmed death-ligand 1 (PD-L1). It has shown significant potential in immunotherapy, particularly in cancer treatment, by inhibiting the interaction between programmed death-1 (PD-1) and PD-L1, which is crucial for immune checkpoint regulation .
Preparation Methods
The preparation of ARB-272572 involves several synthetic steps. One method includes:
One-pot hydrolysis: This step involves hydrolyzing a precursor compound.
Protection of amino groups: Using Boc (tert-butoxycarbonyl) to protect amino groups.
Condensation amide reaction: Reacting the protected compound with 2,2’-dimethyl-1,1’-biphenyl-3,3’-diamine to form an intermediate.
Removal of protection groups: Finally, removing the Boc protection groups to yield ARB-272572
Chemical Reactions Analysis
ARB-272572 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are essential for modifying the functional groups on the molecule.
Substitution Reactions: Common reagents include halogens and nucleophiles, which can replace specific groups on the molecule.
Major Products: The primary products formed from these reactions are derivatives of ARB-272572 with modified functional groups
Scientific Research Applications
ARB-272572 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying small-molecule inhibitors.
Biology: Investigated for its role in modulating immune responses.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly for its ability to induce T cell proliferation and interferon-gamma responses .
Industry: Utilized in the development of new immunotherapeutic drugs
Mechanism of Action
ARB-272572 exerts its effects by inducing the dimerization and internalization of PD-L1 on the cell surface. This process inhibits the PD-1/PD-L1 interaction, which is crucial for immune checkpoint regulation. By blocking this interaction, ARB-272572 promotes T cell proliferation and enhances immune responses against tumors .
Comparison with Similar Compounds
ARB-272572 is unique compared to other PD-L1 inhibitors due to its small-molecule nature and specific mechanism of action. Similar compounds include:
BMS-936559: An antibody-based PD-L1 inhibitor.
Atezolizumab, Durvalumab, and Avelumab: FDA-approved PD-L1 antibodies for cancer treatment
ARB-272572 stands out due to its ability to induce PD-L1 dimerization and internalization, a mechanism not commonly observed in antibody-based inhibitors .
Properties
Molecular Formula |
C32H36N6O4 |
---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
5-[(2-hydroxyethylamino)methyl]-N-[3-[3-[[5-[(2-hydroxyethylamino)methyl]pyridine-2-carbonyl]amino]-2-methylphenyl]-2-methylphenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C32H36N6O4/c1-21-25(5-3-7-27(21)37-31(41)29-11-9-23(19-35-29)17-33-13-15-39)26-6-4-8-28(22(26)2)38-32(42)30-12-10-24(20-36-30)18-34-14-16-40/h3-12,19-20,33-34,39-40H,13-18H2,1-2H3,(H,37,41)(H,38,42) |
InChI Key |
FZEPAZRIEAMJFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=NC=C(C=C2)CNCCO)C3=C(C(=CC=C3)NC(=O)C4=NC=C(C=C4)CNCCO)C |
Origin of Product |
United States |
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